Europium(III)oxide

Scintillator High-Temperature Ceramics Radiation Detection

Gd₂O₃ or Sm₂O₃ cannot replace Eu₂O₃ in red phosphors or nuclear control rods. Europium(III) oxide (CAS 1308-96-9, 99.999%) provides: • Red emission: Unique Eu³⁺ f-electron profile irreplaceable by Gd³⁺/Tb³⁺ in phosphors. • Neutron capture: ~4600 barns/atom; distinct burn-up profile vs. alternatives in control rods. • High-T stability: Luminescence at 400°C under proton/γ irradiation where ZnS(Ag) fails. Hygroscopic powder shipped under inert gas with full CoA; ambient transport.

Molecular Formula Eu2O3
Molecular Weight 351.93 g/mol
Cat. No. B7799243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium(III)oxide
Molecular FormulaEu2O3
Molecular Weight351.93 g/mol
Structural Identifiers
SMILESO=[Eu]O[Eu]=O
InChIInChI=1S/2Eu.3O
InChIKeyRSEIMSPAXMNYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium(III) Oxide Procurement Guide


Europium(III) oxide (Eu₂O₃, CAS: 1308-96-9) is a rare earth sesquioxide powder typically supplied at 99.999% (5N) purity, with a density of 7.42 g/cm³ and a melting point of 2350°C . It is a key material in phosphors, neutron absorption, and high-temperature ceramics, and is known to be hygroscopic [1]. This guide provides verifiable, quantitative differentiation evidence to support technical procurement decisions when comparing Eu₂O₃ against other rare earth sesquioxides or competing materials.

Purity Grade

High-purity rare earth sesquioxide; hygroscopic powder requiring dry storage and handling.

Optical Context

Reported distinct f-electron red emission profile for phosphor research and display applications.

Nuclear Context

Exceptionally high thermal neutron capture cross-section context; supports neutron absorber and shielding studies.

Why Generic Substitution Fails for Eu₂O₃


Generic substitution of Eu₂O₃ with other rare earth sesquioxides (e.g., Gd₂O₃, Sm₂O₃, Lu₂O₃) is often ineffective due to fundamental differences in optical activation, neutron absorption cross-section, and high-pressure phase behavior. For example, the distinct f-electron configuration of Eu³⁺ yields a unique red emission profile that is not replicable by Gd³⁺ or Tb³⁺ in phosphor applications [1], while the high thermal neutron capture cross-section of europium (~4600 barns per atom) significantly exceeds that of many alternatives, making it irreplaceable in nuclear control rod applications [2]. The following quantitative evidence details these performance-critical differentiators.

Optical Activation Mismatch

Red emission from Eu³⁺ f-electron configuration is not replicable by Gd³⁺ or Tb³⁺ in phosphor applications; substitution may alter spectral output.

Neutron Cross-Section Divergence

Europium’s thermal neutron capture cross-section differs significantly from common alternatives; replacement can shift neutronics performance and control rod design.

High-Pressure Phase Behavior

Cubic-to-hexagonal transition under pressure contrasts with the monoclinic transitions of Lu₂O₃ and Tm₂O₃; structural response may not transfer directly.

Europium(III) Oxide Evidence Guide


High-Temperature Scintillator Stability

Europium(III) oxide exhibits superior high-temperature luminescence stability compared to gadolinium oxide (Gd₂O₃) and erbium oxide (Er₂O₃). When irradiated with 1 MeV proton beams and γ-rays at temperatures up to 400°C, Eu₂O₃ maintained robust luminescence, whereas Er₂O₃ showed no detectable luminescence. Crucially, the luminescence intensity of Eu₂O₃ and Gd₂O₃ did not decrease with elevated temperature, unlike the conventional scintillator ZnS(Ag), whose luminescence nearly vanished at 400°C [1].

High-Temp Scintillator Stability
Head-to-head
Eu₂O₃ maintains luminescence at 400°C; Er₂O₃ none, ZnS(Ag) nearly vanishes
Supports high-temperature scintillator research context
Proton/γ-ray irradiation; Gd₂O₃ also stable
Scintillator High-Temperature Ceramics Radiation Detection

Unique High-Pressure Phase Transition

Under high pressure, nanocrystalline Eu₂O₃ undergoes a distinct structural transition from cubic to hexagonal phase, whereas lutetium oxide (Lu₂O₃) and thulium oxide (Tm₂O₃) undergo irreversible transitions from cubic to monoclinic phase. This study applied pressures up to 33 GPa for Lu₂O₃, 22 GPa for Tm₂O₃, and 11 GPa for Eu₂O₃ [1].

High-Pressure Phase Transition
Head-to-head
Cubic → Hexagonal (up to 11 GPa)
Distinct structural response context vs. other sesquioxides
Lu₂O₃, Tm₂O₃ undergo irreversible monoclinic transition
High-Pressure Physics Materials Science Structural Ceramics

Neutron Absorption Cross-Section

Europium(III) oxide is a highly effective neutron absorber due to the high thermal neutron capture cross-section of europium, which is approximately 4600 barns per atom [1]. This value is among the highest for stable elements, and is significantly higher than that of many other materials considered for control rod applications. For instance, the natural isotopic mixture of gadolinium has a thermal neutron cross-section of about 49,000 barns, but europium's specific cross-section is still exceptionally high and offers advantages in certain neutronics designs due to its different energy-dependent absorption profile and burn-up characteristics [2]. In a study evaluating control rod materials for the BR2 reactor, Eu₂O₃ was considered alongside cadmium, hafnium, and Gd₂O₃, with the choice depending on specific reactor neutronics and burn-up requirements [3].

Neutron Absorption Cross-Section
Class-level
~4600 barns
Exceptionally high capture cross-section context
Comparators: Gd ~49,000; Cd ~2,520; Hf ~104 barns
Nuclear Engineering Neutron Absorber Reactor Control

Neutron Shielding Efficiency

In a comparative study of rare earth oxides for thermal neutron shielding within poly(vinyl alcohol) hydrogels, the recommended filler contents were determined as 9.8 wt% for Sm₂O₃, 12.3 wt% for Eu₂O₃, and 1.6 wt% for Gd₂O₃. The significantly lower required loading for Gd₂O₃ confirms its superior attenuation per unit mass, but the precise loading value for Eu₂O₃ provides a quantifiable benchmark for material substitution in applications where Gd₂O₃ is not optimal due to other constraints (e.g., cost, availability) [1].

Neutron Shielding Efficiency
Data to verify
Recommended loading: 12.3 wt% Eu₂O₃ vs. 9.8% Sm₂O₃, 1.6% Gd₂O₃
Reported hydrogel composite loading context; requires validation
No source provided; independent verification needed
Neutron Shielding Radiation Protection Composite Materials

Activation Energy for Reduction

The apparent activation energy for the reduction of rare earth oxides by metallic lanthanum differs significantly. The values determined from Arrhenius plots are: 96 kJ/mol for Sm₂O₃, 236 kJ/mol for Eu₂O₃, 154 kJ/mol for Tm₂O₃, and 243 kJ/mol for Yb₂O₃. This high activation energy for Eu₂O₃ indicates a greater thermal barrier to reduction, which directly impacts process design for metal production and the material's stability in reducing environments [1].

Activation Energy for Reduction
Head-to-head
236 kJ/mol
High thermal barrier context for metallothermic reduction
Sm₂O₃: 96; Tm₂O₃: 154; Yb₂O₃: 243 kJ/mol
Metallothermic Reduction Rare Earth Metal Production Thermodynamics

Europium(III) Oxide Application Scenarios


High-Temperature Nuclear Scintillators

Eu₂O₃-based ceramic scintillators are specifically indicated for environments exceeding 300°C, where conventional scintillators like ZnS(Ag) fail. The demonstrated stability of Eu₂O₃ luminescence at 400°C under both proton and γ-ray irradiation [1] makes it a preferred material for in-core or near-core radiation detectors, where Gd₂O₃ may also be suitable but Er₂O₃ is not.

Neutron Absorbers for Reactor Control

Eu₂O₃ is selected for control rod or burnable poison applications where its specific neutron absorption cross-section (~4600 barns) and unique burn-up profile provide neutronic advantages over alternatives like Gd₂O₃ or Hf. While Gd₂O₃ has a higher macroscopic cross-section, Eu₂O₃ offers different reactivity evolution over fuel cycles [2][3], requiring precise neutronic modeling to justify selection.

High-Pressure Studies and Sensors

The distinct cubic-to-hexagonal phase transition of Eu₂O₃ under high pressure (up to 11 GPa) [4] differentiates it from other rare earth sesquioxides like Lu₂O₃ and Tm₂O₃, which undergo cubic-to-monoclinic transitions. This property is exploited in fundamental high-pressure physics research and in the development of novel pressure sensors or switches where a specific phase change signature is required.

Application
Selection Property
Validation Focus
High-Temperature Nuclear Scintillators
Luminescence stability at elevated temperatures
Assess luminescence retention under irradiation above 300°C
Neutron Absorbers for Reactor Control
Thermal neutron capture cross‑section and burn‑up profile
Neutronics modeling for reactivity control across fuel cycles
High‑Pressure Materials Research
Pressure‑induced phase transition behavior
Structural phase change signature under compression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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